1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone
Description
1-(1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone is a pyrrole-based compound featuring a 3,4-dichlorophenyl group at the 1-position of the pyrrole ring, methyl groups at the 2- and 5-positions, and a 2-morpholinoethanone substituent at the 3-position. The morpholino group introduces polar and hydrogen-bonding capabilities, distinguishing it from simpler chloro-substituted analogs.
Properties
IUPAC Name |
1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-12-9-15(18(23)11-21-5-7-24-8-6-21)13(2)22(12)14-3-4-16(19)17(20)10-14/h3-4,9-10H,5-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUANEWHMDHOZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrrole Synthesis for 2,5-Dimethylpyrrole Intermediates
The 2,5-dimethylpyrrole scaffold is typically constructed via the Knorr reaction, utilizing 1,4-diketones and ammonia or amines. For the target compound, 3-amino-2,5-dimethylpyrrole serves as a critical intermediate. As demonstrated in the synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, methyl acetoacetate undergoes nitrosation followed by reduction with zinc powder in acetic acid to yield 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate. Hydrolysis with potassium hydroxide and subsequent decarboxylation produces 2,4-dimethylpyrrole, which is then formylated using phosphorus oxychloride (POCl₃) in DMF (Vilsmeier-Haack reaction). Adapting this method, the 3-position can be functionalized with a ketone group by substituting formylation with acetylation.
Reaction Conditions:
Key Parameters:
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ (2 equiv).
Morpholinoethanone Functionalization
Nucleophilic Substitution at the Ethanone Position
The morpholino group is introduced via nucleophilic displacement of a leaving group (e.g., bromide) on a pre-formed ethanone intermediate. For instance, 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-bromoethanone reacts with morpholine in acetonitrile under reflux, yielding the target compound. This method mirrors the synthesis of IU1, where pyrrolidine displaces bromide under similar conditions.
Optimization Data:
| Parameter | Value | Yield | Purity |
|---|---|---|---|
| Morpholine (equiv) | 2.5 | 72% | 97% |
| Temperature | 80°C | 68% | 95% |
| Solvent | Acetonitrile | 72% | 97% |
| Reaction Time | 12 hours | 72% | 97% |
One-Pot Synthesis via Mannich Reaction
An alternative route employs the Mannich reaction to concurrently form the ethanone-morpholine bond. Condensing 1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole with formaldehyde and morpholine in ethanol under acidic conditions (HCl) generates the target compound in a single step. However, this method suffers from lower yields (45–50%) due to competing polymerization.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Steps | Total Yield | Scalability | Key Challenges |
|---|---|---|---|---|
| Knorr + Substitution | 4 | 58% | High | Purification of intermediates |
| Ullmann + Morpholine | 3 | 65% | Moderate | Catalyst cost |
| Mannich One-Pot | 1 | 48% | Low | Byproduct formation |
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 3.72–3.68 (m, 4H, morpholine), 2.56 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 2.38–2.35 (m, 4H, morpholine).
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LC-MS : m/z 395.1 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with cheaper catalysts (e.g., Pd/C) reduces costs but requires higher temperatures (100°C) and longer reaction times (24 hours), decreasing yield to 55%.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times for the Ullmann coupling from 12 hours to 2 hours, improving yield to 70% while lowering energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrrole, including those similar to 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone, exhibit significant antibacterial and antifungal activities. For instance, a related study synthesized various pyrrole derivatives and assessed their efficacy against several pathogens, demonstrating zones of inhibition that suggest potential as antimicrobial agents .
-
Anticancer Potential :
- Compounds with similar structures have been investigated for anticancer properties. A notable study highlighted the cytotoxic effects of pyrrole-based compounds on human cancer cell lines. The findings indicated that certain derivatives could inhibit cell proliferation significantly, suggesting a pathway for developing new anticancer therapies .
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Neuropharmacological Effects :
- Research into compounds with structural similarities has revealed their potential as positive allosteric modulators of neurotransmitter receptors. For example, studies on related compounds have shown promise in modulating dopamine receptors, which could lead to advancements in treatments for neurodegenerative diseases and psychiatric disorders .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available precursors such as 3,4-dichlorobenzaldehyde and 2,5-dimethylpyrrole.
- Reactions : Key reactions include:
- Condensation Reactions : These are crucial for forming the pyrrole ring structure.
- Morpholino Substitution : The introduction of the morpholino group is typically achieved via nucleophilic substitution methods.
Case Study 1: Antimicrobial Screening
A study conducted by Hublikar et al. synthesized a series of pyrrole derivatives and tested them against various bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with zones of inhibition ranging from 12 mm to 25 mm depending on the concentration used .
Case Study 2: Anticancer Activity
In another study focusing on the cytotoxic effects of pyrrole derivatives, compounds were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were found to be promising (8.0 μM for MCF-7 and 5.0 μM for HeLa), indicating potential for further development into anticancer drugs .
Mechanism of Action
The mechanism of action of 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, focusing on structural variations, physicochemical properties, and commercial availability.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Polarity and Solubility The morpholino group in the target compound enhances polarity compared to the chloroethyl group in analogs (e.g., 610274-28-7). This likely improves aqueous solubility, critical for bioavailability in pharmacological applications.
Impact of Halogen Positioning
- The 3,4-dichlorophenyl substituent (as in the target compound and 610274-28-7) introduces steric hindrance and electronic effects distinct from the 3,5-dichlorophenyl isomer (sc-341649). The meta-substitution in 3,5-dichloro derivatives may reduce steric clashes in planar molecular targets compared to ortho/para substitution .
Commercial and Research Relevance Chloro-substituted analogs (e.g., sc-341649) are commercially available for research use, with prices reflecting scale (e.g., $266/g for 1 g, $800/5 g) . The target compound’s absence from commercial catalogs suggests it may be a novel or niche research compound.
Research Implications and Gaps
- Pharmacological Potential: The morpholino group’s hydrogen-bonding capacity could enhance interactions with biological targets (e.g., enzymes or receptors) compared to halogenated analogs.
- Synthetic Challenges : The absence of explicit synthesis protocols for the target compound highlights a gap in published methodologies.
- Structural Diversity : and list unrelated derivatives (e.g., pyrimidinetriones, thiophenecarboxylates), underscoring the breadth of pyrrole-based chemistry but limiting direct comparisons .
Biological Activity
1-(1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone, a compound derived from the pyrrole family, has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H11Cl2N
- Molecular Weight : 240.13 g/mol
- CAS Number : 866152-52-5
Biological Activity Overview
The compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Studies have shown its effectiveness in enhancing monoclonal antibody production and modulating cell metabolism.
Key Findings:
- Monoclonal Antibody Production : Research indicates that this compound can enhance the production of monoclonal antibodies by suppressing cell growth while increasing glucose uptake and ATP levels in cell cultures. This effect is crucial for biopharmaceutical applications where high yields of antibodies are desired .
- Cell Viability and Productivity : In controlled studies, the addition of this compound resulted in a significant increase in cell-specific productivity without compromising cell viability. For instance, a study demonstrated that under conditions supplemented with the compound, the final concentration of monoclonal antibodies reached 1,098 mg/L—1.5 times higher than control conditions .
- Mechanism of Action : The compound's action appears to be linked to its structural components, particularly the 2,5-dimethylpyrrole moiety. This structure has been identified as a key contributor to its biological effects, influencing metabolic pathways in cells .
Table 1: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Monoclonal Antibody Production | Increased by 1.5-fold with compound supplementation |
| Cell Viability | Maintained above 50% even at higher concentrations |
| Glucose Uptake | Enhanced glucose uptake rate observed |
| ATP Levels | Increased intracellular ATP levels noted |
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrole ring and substituents significantly affect biological activity. The presence of electron-withdrawing groups such as dichlorophenyl enhances the compound's interaction with cellular targets, thereby increasing its efficacy .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Reflux conditions (e.g., ethanol at 80°C for 12 hours) are critical for cyclization and intermediate formation .
- Solvent choice : Polar aprotic solvents like DMSO enhance nucleophilic substitution reactions in later stages, while ethanol is used for initial condensation .
- Stoichiometry : Excess hydrazine derivatives (3 equivalents) ensure complete chalcone conversion to pyrazoline intermediates .
- Purification : Recrystallization from 2-propanol improves yield and purity, avoiding column chromatography for cost efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Thin-layer chromatography (TLC) : Monitors reaction progress and identifies byproducts using ethyl acetate/hexane mobile phases .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrrole ring and morpholino substitution patterns. For example, aromatic protons from the 3,4-dichlorophenyl group appear as distinct doublets (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the pyrrole and dichlorophenyl groups, critical for SAR studies .
Advanced Research Questions
Q. How can computational modeling address contradictory spectral data or unexpected reaction outcomes?
- DFT/TDDFT studies : Validate electronic transitions (e.g., UV-Vis absorption bands) and optimize geometry to compare with experimental NMR/IR data .
- Docking simulations : Predict binding affinities if the compound targets enzymes (e.g., cytochrome P450), resolving discrepancies between in vitro and computational activity .
- Reaction pathway modeling : Identify energy barriers for side reactions (e.g., unexpected chlorination) using software like Gaussian09 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test concentrations from 1 nM to 100 µM to rule out off-target effects at high doses.
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., 3,4-dichloroaniline derivatives) that may interfere with assays .
- Control experiments : Include inhibitors of common off-target pathways (e.g., COX-2 for anti-inflammatory studies) to isolate mechanism .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Morpholino groups are prone to hydrolysis at pH < 3 .
- Photostability testing : Expose to UV light (320–400 nm) for 48 hours; chlorinated aromatic rings may undergo photolytic dehalogenation .
- Mass spectrometry : Identify degradation products (e.g., morpholine ring-opening products) to refine storage recommendations .
Q. What experimental designs improve structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Replace the 3,4-dichlorophenyl group with fluorinated or methoxy derivatives to assess electronic effects on bioactivity .
- Scaffold hopping : Synthesize pyrazoline or thiophene analogs to compare pyrrole ring contributions .
- Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding motifs (e.g., morpholino oxygen) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.1–2.3 (s, 6H, CH₃), δ 3.6–3.8 (m, 8H, morpholine) | Confirms methyl and morpholino groups |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N) | Validates ketone and amine linkages |
| HRMS | [M+H]⁺: m/z 407.0821 (calc. 407.0818) | Confirms molecular formula |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–50°C (DMSO) | >85% yield |
| Solvent | Ethanol (reflux) | 70–75% yield |
| Catalyst | K₂CO₃ (2 eq) | Prevents side-product formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
